4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
Overview
Description
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a white solid with a melting point of 119-120°C and a boiling point of approximately 291.5°C . This compound is known for its use as an intermediate in the synthesis of various chemical derivatives and has applications in multiple fields, including chemistry and industry .
Scientific Research Applications
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is used in scientific research for several purposes:
Mechanism of Action
Target of Action
It is used as a starting material for the synthesis of other compounds, suggesting that its targets could be related to the targets of these derivative compounds .
Mode of Action
It is known to be used in the synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile derivatives and MTS PHOTO-SWITCHABLE Compound . The interaction of this compound with its targets and the resulting changes would depend on the specific biochemical context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde . These factors could include temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in the synthesis of MTS PHOTO-SWITCHABLE Compound, a derivative compound of Maleidopropionic Acid, a sulfhydryl reactive heterobifunctional crosslinking reagent . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Given its role in the synthesis of a crosslinking reagent, it may influence cell function by interacting with cellular proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its role in the synthesis of a crosslinking reagent, it may interact with enzymes or cofactors in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde can be synthesized through the hydroxymethylation of the corresponding alcohol, 4-hydroxy-3,5-bis(isopropyl)benzyl alcohol, using formaldehyde under acidic conditions . The reaction involves the formation of a hydroxymethyl intermediate, which is subsequently oxidized to form the aldehyde.
Industrial Production Methods: In industrial settings, the compound is typically produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 4-Hydroxy-3,5-bis(isopropyl)benzoic acid.
Reduction: 4-Hydroxy-3,5-bis(isopropyl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Comparison with Similar Compounds
- 4-Hydroxy-3,5-diisopropylbenzaldehyde
- 3,5-Diisopropyl-4-hydroxybenzaldehyde
- 4-Hydroxy-3,5-dimethylbenzaldehyde
Comparison: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity due to the presence of isopropyl groups .
Properties
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDLTQPAQUBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147095 | |
Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10537-86-7 | |
Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10537-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-bis(isopropyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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